molecular formula C7H15N B3155700 trans-2-Ethylcyclopentanamine CAS No. 80864-16-0

trans-2-Ethylcyclopentanamine

Cat. No. B3155700
CAS RN: 80864-16-0
M. Wt: 113.2 g/mol
InChI Key: VFMPCBSRNCHHKO-RNFRBKRXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trans-2-Ethylcyclopentanamine is a chemical compound with the molecular formula C7H15N . It is a derivative of cyclopentanamine, where an ethyl group is attached to the 2nd carbon of the cyclopentane ring .


Molecular Structure Analysis

The molecular structure of trans-2-Ethylcyclopentanamine involves a cyclopentane ring with an ethyl group and an amine group attached to the 2nd carbon . The conformational analysis of similar cycloalkanes suggests that the four valencies of carbon are directed toward the corners of a tetrahedron with the carbon atom at its center .


Chemical Reactions Analysis

While specific chemical reactions involving trans-2-Ethylcyclopentanamine are not detailed in the literature, related compounds have been studied. For instance, the [3+2] cycloaddition of 2-(alkenyloxy)cyclohex-2-enones to bridged cyclobutanes has been performed with high enantioselectivity .

Scientific Research Applications

Pharmacological Applications of Related Compounds

1. Ethylene Action Inhibition in Plant Biology : Research on 1-Methylcyclopropene (1-MCP), a compound with inhibitory effects on ethylene action in plants, showcases a significant application in postharvest biology. Ethylene plays a crucial role in the ripening and senescence of fruits, vegetables, and flowers. The controlled application of 1-MCP has been shown to extend the shelf life and maintain the quality of these products by delaying ethylene-induced processes. This application underscores the importance of chemical intervention in agricultural science and food technology (Blankenship & Dole, 2003).

2. Therapeutic Potential in Cancer Treatment : The review of retinoids, including all-trans retinoic acid (RA) in cancer therapy, highlights the molecular mechanisms through which retinoids mediate gene expression to induce tumor cell differentiation, growth inhibition, and apoptosis. This body of research provides a foundation for utilizing chemical compounds in targeted cancer therapies, demonstrating the critical role of chemical compounds in medicinal chemistry and oncology (Smith et al., 1992).

3. Antimicrobial Properties of Chemical Compounds : The occurrence and toxicity of antibiotics in the aquatic environment review paper discusses the widespread use of antibiotics, their presence in various environmental compartments, and the potential ecotoxicological effects. This research is pivotal in understanding the environmental impact of chemical compounds and highlights the importance of developing sustainable pharmaceutical practices to mitigate risks to ecosystems and human health (Kovaláková et al., 2020).

4. Enhancing Safety and Quality of Fresh Produce : The stabilization and controlled release of gaseous/volatile active compounds like 1-MCP for the safety and quality improvement of fresh produce is another significant application. This research focuses on methods to extend the shelf life and maintain the freshness of agricultural products through innovative packaging solutions, reflecting the intersection of chemistry and food science (Chen et al., 2020).

properties

IUPAC Name

(1R,2R)-2-ethylcyclopentan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N/c1-2-6-4-3-5-7(6)8/h6-7H,2-5,8H2,1H3/t6-,7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFMPCBSRNCHHKO-RNFRBKRXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCC1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1CCC[C@H]1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-2-Ethylcyclopentanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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